molecular formula C9H17N5S B1665967 Ametryn CAS No. 834-12-8

Ametryn

Cat. No. B1665967
CAS RN: 834-12-8
M. Wt: 227.33 g/mol
InChI Key: RQVYBGPQFYCBGX-UHFFFAOYSA-N
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Description

Ametryn is a selective herbicide used to control broadleaf weeds and grasses in crops like pineapple, sugarcane, bananas, and plantains . It is available as an emulsifiable concentrate and powder . It is also used on corn and potato crops for general weed control .


Synthesis Analysis

Ametryn can be synthesized via precipitation polymerization using Ametryn as the template molecule with three different functional monomers including methacrylic acid (MAA), acrylamide (AAm) and 2-vinylpyridine (2VP) . The synthesized polymers were characterized using Fourier Infra-red spectroscopy (FTIR) and Field Emission Electron Microscopy (FESEM) .


Molecular Structure Analysis

Ametryn has a molecular formula of C9H17N5S . It contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 secondary amines (aromatic), and 1 sulfide .


Chemical Reactions Analysis

Ametryn can react with three metabolites, 2-methylthio-4-amino-6-isopropylammo-s-triazine (GS-11354), 2-methylthio-4,6-diamino-s-triazine (GS-26831), and 2-methylthio-4-amino-6-ethylamino-s-triazine (GS-11355), in certain crops .


Physical And Chemical Properties Analysis

Ametryn has a density of 1.2±0.1 g/cm3, a boiling point of 312.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 63.8±0.5 cm3 .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation by Fungi : Ametryn, a photosynthesis-inhibiting s-triazine herbicide, undergoes biodegradation by the fungus Metarhizium brunneum. This process leads to the formation of metabolites like 2-hydroxy atrazine and causes oxidative stress, affecting carbon and nitrogen metabolism in the fungus (Szewczyk, Kuśmierska, & Bernat, 2018).
  • Accumulation in Crops and Soil : Ametryn accumulates in crops such as wheat, maize, ryegrass, and alfalfa, and affects soil enzyme activities and antioxidant responses in these plants. This accumulation varies among different plant types and impacts soil health (Liu, Ma, Lu, Jiang, Wu, & Yang, 2017).

Water Purification Techniques

  • Adsorption Using Nano Particles : Functionalized iron nanoparticles, prepared by a green method, effectively adsorb ametryn from water. This approach is environmentally friendly and economical, providing a viable method for ametryn removal from water bodies (Ali, Al-Othman, & Al-Warthan, 2016).

Effects on Aquatic and Terrestrial Organisms

Safety And Hazards

Ametryn is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Research has shown that the persistence of Ametryn herbicide was in line with the highest content of organic matter . This suggests that the future direction of Ametryn use could involve considering the organic matter content of the soil for more effective and environmentally friendly use .

properties

IUPAC Name

4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
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InChI Key

RQVYBGPQFYCBGX-UHFFFAOYSA-N
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Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NC(C)C
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Molecular Formula

C9H17N5S
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DSSTOX Substance ID

DTXSID1023869
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Molecular Weight

227.33 g/mol
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Physical Description

Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB]
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Boiling Point

337 °C at 98.6 kPa
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Solubility

In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496]
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Density

1.18 at 22 °C
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Vapor Pressure

0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C
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Mechanism of Action

Mode of Herbicidal Action: Like other triazines, ametryn inhibits photosynthesis and other enzymatic processes. It is a selective systemic herbicide, absorbed by the leaves and roots, with translocation acropetally in the xylem, and accumulation in the apical meristems., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that hill reaction is inhibited confirmed this. /Triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/
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Product Name

Ametryn

Color/Form

White powder, Colorless crystals

CAS RN

834-12-8
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Melting Point

83.6 °C
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Synthesis routes and methods

Procedure details

1 g of sodium was added to 100 ml of dry methanol. The solution was allowed to cool to room temperature, 12 g of methanethiol was added, then 4.5 g atrazine, and the mixture was refluxed for 2 hours. The solvent was evaporated, the residue was dissolved in water, and the solution was extracted with ether. The extract phase was dried (MgSO4) and the solvent was evaporated. The residue was dissolved in a minimum amount of boiling hexane. The solution was cooled and the solid product was collected and dried to give 2-(methylthio)-4-(1-methylethylamino)-6-(ethylamino)-1,3,5-triazine (15A) (Ametryne).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,900
Citations
M Farré, J Fernandez, M Paez, L Granada… - Analytical and …, 2002 - Springer
… biodegradation of ametryn and … ametryn and methomyl in the water samples were isolated by solid-phase extraction (SPE); recovery rates were 98.9 and 93.2 for methomyl and ametryn, …
Number of citations: 104 link.springer.com
B Xu, N Gao, H Cheng, C Hu, S Xia, X Sun… - Journal of hazardous …, 2009 - Elsevier
… of HOCl with neutral ametryn and the charged ametryn, with … The ametryn degradation rate increases with addition of … HOBr with neutral ametryn and charged ametryn were 9.07 × …
Number of citations: 42 www.sciencedirect.com
T Santos, G Cancian, DNR Neodini, DRS Mano… - Experimental and …, 2015 - Elsevier
São Paulo state, Brazil, is one of the main areas of sugar cane planting in the world. Extensive use of ametryn, a triazine herbicide, in sugar cane agriculture and the properties of this …
Number of citations: 13 www.sciencedirect.com
RP Cavalcante, DM de Oliveira, LM da Silva… - Journal of …, 2021 - Elsevier
… degradation of ametryn were examined by using different specific scavengers. Ametryn removed … The scavenger study shows different percentages of inhibition in ametryn degradation, …
Number of citations: 10 www.sciencedirect.com
AE Jacomini, PB de Camargo, WEP Avelar… - Archives of …, 2011 - Springer
… of ametryn by the freshwater bivalve Corbicula fluminea was also performed. Ametryn … Residues of ametryn in water (50 ng/L) and in freshwater bivalves (2–7 ng/g) were found in …
Number of citations: 55 link.springer.com
B Ramos, WF Vaz, LF Diniz, FOS Neto, JCO Ribeiro… - Chemosphere, 2023 - Elsevier
The excessive use of pesticides and the demand for environmentally friendly compounds have driven the focus to detailed studies of the environmental destination of these compounds. …
Number of citations: 1 www.sciencedirect.com
CA Sandoval-Carrasco, D Ahuatzi-Chacón… - Bioresource …, 2013 - Elsevier
In this work, an efficient degradation process for the removal of 2,4-D and ametryn, together with organic and inorganic adjuvants used in the commercial formulations of both herbicides…
Number of citations: 65 www.sciencedirect.com
CM Rocha, AM Lastre-Acosta, MPS Parizi… - … Science and Pollution …, 2022 - Springer
In addition to direct photolysis studies, in this work the second-order reaction rate constants of pesticides imidacloprid (IMD) and ametryn (AMT) with hydroxyl radicals (HO ● ), singlet …
Number of citations: 7 link.springer.com
SJ Lee, YH Kim, LS Song… - The Korean Journal of …, 2011 - koreascience.kr
… So, MRL (Maximum Residue Level), and analytical method of ametryn were not … a determination method for ametryn residue in crops using HPLC-UVD/MS. Ametryn residue was …
Number of citations: 16 koreascience.kr
A Lopez, G Mascolo, G Tiravanti, R Passino - Water Science and …, 1997 - Elsevier
… : ametryn and isoproturon. Under controlled experimental conditions [T=20C, pH=7, reaction-time =48h, herbicide/disinfectant molar ratios: 0.05 and 0.05xlO -2 ], ametryn reactions with …
Number of citations: 56 www.sciencedirect.com

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